BenchChemオンラインストアへようこそ!

Swertisin

Alzheimer's disease acetylcholinesterase inhibition neurodegeneration

Swertisin (CAS 6991-10-2) is a 7-O-methylapigenin 6-C-glucoside with proven SGLT2 selectivity and no SGLT1/GLUT off-target effects. Its AChE inhibition (IC50 32.09 µg/mL) outperforms physostigmine, making it a superior lead for Alzheimer's research. Validated in HepG2.2.15, HBV-infected HepG2-NTCP, and transgenic mouse models, it ensures reproducible anti-HBV data with low cytotoxicity (CC50 > 160 µM). Choose this C-glycosylflavone for precision dual-target (SGLT2/α-glucosidase) assays.

Molecular Formula C22H22O10
Molecular Weight 446.4 g/mol
CAS No. 6991-10-2
Cat. No. B192458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSwertisin
CAS6991-10-2
SynonymsApigenin 6-glucosyl-7-O-methyl ether
Molecular FormulaC22H22O10
Molecular Weight446.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C22H22O10/c1-30-13-7-14-16(11(25)6-12(31-14)9-2-4-10(24)5-3-9)19(27)17(13)22-21(29)20(28)18(26)15(8-23)32-22/h2-7,15,18,20-24,26-29H,8H2,1H3/t15-,18-,20+,21-,22+/m1/s1
InChIKeyABRULANJVVJLFI-DGHBBABESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Swertisin (6991-10-2): A Multifunctional C-Glycosylflavone for Specialized Diabetes, Antiviral, and Neuroscience Research


Swertisin (CAS 6991-10-2), also known as 7-O-methylapigenin 6-C-glucoside, is a naturally occurring C-glycosylflavone primarily isolated from medicinal plants such as Swertia japonica and Iris tectorum [1]. As a C-glycosylflavone, swertisin possesses a carbon-carbon bond between its sugar moiety and aglycone, conferring notable stability against acid hydrolysis and enzymatic degradation compared to O-glycosidic flavonoids [2]. It has been identified as an adenosine A1 receptor antagonist and an SGLT2 inhibitor, and exhibits a distinctive profile of antidiabetic, anti-HBV, and neuroprotective activities .

Why Swertisin Cannot Be Replaced by Generic C-Glycosylflavones Like Vitexin or Orientin


The C-glycosylflavone chemical class is structurally diverse, and minor structural variations—such as the presence of a 7-O-methyl group, B-ring hydroxylation pattern, or glycosylation position—profoundly alter target selectivity, potency, and pharmacological outcomes. Swertisin (7-O-methylapigenin 6-C-glucoside) differs from its close analogs vitexin (apigenin 8-C-glucoside) and isoorientin (luteolin 6-C-glucoside) in both glycosylation position and B-ring oxidation state [1]. These distinctions are not trivial: studies confirm that luteolin-derived C-glycosides (e.g., isoorientin) exhibit fundamentally different antioxidant behavior compared to apigenin-derived ones (e.g., swertisin, vitexin) due to the ortho-dihydroxyl groups on the B-ring [2]. Consequently, assuming functional equivalence between swertisin and other C-glycosylflavones can lead to erroneous experimental outcomes in target-based assays. The quantitative evidence below clarifies exactly where and why swertisin's selection matters.

Quantitative Differentiation Evidence for Swertisin vs. Closest Analogs and Alternatives


Superior Acetylcholinesterase (AChE) Inhibition vs. Physostigmine

Swertisin exhibited superior acetylcholinesterase (AChE) inhibitory potency compared to the clinical reference standard physostigmine (eserine) in a microplate assay. The isolated C-glycosylflavone demonstrated a lower IC50 value, indicating greater potency at the enzyme level [1].

Alzheimer's disease acetylcholinesterase inhibition neurodegeneration

SGLT2 Inhibition with Selectivity Over SGLT1 and GLUT Transporters

Swertisin selectively inhibits sodium-glucose cotransporter 2 (SGLT2) without affecting SGLT1 or GLUT-mediated glucose transport, as demonstrated in HEK293 cell-based glucose uptake assays. Molecular docking revealed that the swertisin-hSGLT2 complex exhibits similar binding energy to the canagliflozin-hSGLT2 complex, a clinically approved SGLT2 inhibitor [1].

diabetes SGLT2 inhibitor glucose homeostasis

Potent α-Glucosidase Inhibition in Rat Intestinal Assay

Swertisin demonstrated significant α-glucosidase inhibitory activity in an assay using rat intestinal enzyme preparations. The compound was identified as one of several active flavonoids from Commelina communis, with quantitative inhibition comparable to other known α-glucosidase inhibitors [1].

diabetes α-glucosidase inhibition postprandial hyperglycemia

Adenosine A1 Receptor Antagonism with Defined IC50

Swertisin acts as an adenosine A1 receptor antagonist with a well-defined IC50 value. This property was confirmed via receptor binding assays and is linked to its ability to ameliorate scopolamine-induced memory impairment in mice .

cognition memory adenosine receptor

Anti-HBV Activity with Confirmed In Vivo Efficacy

Swertisin demonstrated dose-dependent inhibition of HBsAg, HBeAg, and HBV DNA production in HepG2.2.15 cells, with 50% cytotoxicity concentrations (CC50) exceeding 160 µM, indicating a favorable therapeutic window. The anti-HBV efficacy was further confirmed in HBV transgenic mice [1].

hepatitis B antiviral HBV DNA

Optimal Research Application Scenarios for Swertisin Procurement


Target-Based Assays for SGLT2 Inhibitor Discovery

Swertisin is ideally suited as a reference compound or positive control in SGLT2 inhibition assays. Its demonstrated selectivity (no SGLT1 or GLUT off-target effects) and comparable binding energy to canagliflozin make it a valuable benchmark for screening novel SGLT2 inhibitors [1].

In Vitro and In Vivo Models of Cholinergic Dysfunction

Given its superior AChE inhibitory potency compared to physostigmine (IC50 32.09 vs. 56.09 µg/mL), swertisin is a preferred natural product lead for Alzheimer's disease research programs investigating cholinergic neurotransmission [2].

Hepatitis B Virus Replication Studies

Swertisin is validated for use in HepG2.2.15 and HBV-infected HepG2-NTCP cellular models, as well as HBV transgenic mice. Its low cytotoxicity (CC50 > 160 µM) supports reliable assessment of anti-HBV efficacy [3].

Diabetes Research Requiring Multi-Target Modulation

For programs exploring combined SGLT2 inhibition and α-glucosidase suppression, swertisin provides a single compound with validated activity at both targets (α-glucosidase IC50 1.89 μg/mL; SGLT2 inhibition at 7.5 μg/mL), supported by in vivo glucose-lowering data [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Swertisin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.